molecular formula C10H8N4 B2671186 2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile CAS No. 2034206-81-8

2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile

Cat. No.: B2671186
CAS No.: 2034206-81-8
M. Wt: 184.202
InChI Key: ZGCNWCOPYNJIMR-UHFFFAOYSA-N
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Description

The chemical compound 2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is a versatile nicotinonitrile-based scaffold of significant interest in medicinal chemistry and drug discovery research. This structure combines a pyridine core with a pyrazole substituent, a configuration frequently explored for developing potent bioactive molecules. Its primary research value lies in its potential as a key intermediate for synthesizing novel kinase inhibitors. Related pyrazolyl nicotinonitrile analogs have demonstrated strong inhibitory activity against PIM-1 kinase, a validated oncogenic target overexpressed in various hematological and solid tumors, including hepatic carcinomas . Inhibition of this kinase can induce apoptosis and reduce cell proliferation, making such compounds promising candidates for investigative cancer therapeutics . Furthermore, the structural framework of this compound serves as a privileged precursor in multicomponent reactions (MCRs), which are powerful tools for rapidly generating chemical diversity and constructing complex heterocyclic libraries for high-throughput screening . Researchers also utilize closely related scaffolds to probe intrinsic and extrinsic apoptotic pathways, with some derivatives shown to upregulate pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 . This makes this compound a valuable building block for chemical biologists and medicinal chemists investigating new mechanisms for targeting protein kinases and inducing programmed cell death in malignant cells.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-14-7-9(6-13-14)10-8(5-11)3-2-4-12-10/h2-4,6-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCNWCOPYNJIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile typically involves the reaction of 4-chloronicotinonitrile with 1-methylpyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are often employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the nicotinonitrile moiety.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, research indicated that derivatives of nicotinonitriles, including this compound, demonstrated significant antiproliferative activity, with lower IC₅₀ values compared to established chemotherapeutics like Doxorubicin .
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in cancer proliferation. Preliminary studies suggest that it may interfere with metabolic pathways critical for tumor growth .

Biochemistry

The compound's interaction with biological systems is another area of focus:

  • Inflammatory Response Modulation : Research highlighted its ability to inhibit TNF-alpha release in response to lipopolysaccharides (LPS), suggesting potential as an anti-inflammatory agent.
  • Binding Affinity Studies : Interaction studies have shown that this compound binds effectively to target proteins involved in disease processes, which is crucial for understanding its therapeutic potential .

Material Science

In addition to biological applications, the compound is utilized in material science:

  • Synthesis of Novel Materials : It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds. This application is particularly relevant in developing new materials with specific properties for industrial use .

Case Studies and Research Findings

Several notable studies have contributed to understanding the applications of this compound:

Antiproliferative Effects

A study synthesized various nicotinonitrile derivatives and evaluated their antiproliferative activities against human tumor cell lines. Results indicated that compounds similar to this one exhibited significant cytotoxicity, highlighting their potential as effective alternatives in cancer therapy .

Data Table: Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxic effects on cancer cell lines
Enzyme InhibitionPotential inhibition of enzymes critical for cancer proliferation
Inflammatory ResponseInhibition of TNF-alpha release
Binding AffinityEffective binding to disease-related proteins
Material SynthesisUsed as a building block for complex organic molecules

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile with analogous nicotinonitrile derivatives, focusing on structural variations, synthetic routes, and pharmacological implications.

Substituent Effects on Pyrazole and Nicotinonitrile Scaffolds

4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinenitrile (Compound 8, ) Structural Differences: Incorporates a fluorophenyl, phenyl, and naphthyl group, with a hydroxyl substituent on the nicotinonitrile ring. Pharmacological Impact: Exhibits cytotoxic activity attributed to the naphthyl group’s lipophilicity, enhancing cell membrane penetration. However, the hydroxyl group may reduce metabolic stability compared to the methylpyrazole derivative . Synthesis: Multi-step condensation involving piperidine catalysis .

6-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]nicotinonitrile (Compound 8b, ) Structural Differences: Features a nitro group and two methyl groups on the pyrazole, linked via a methylene bridge to the nicotinonitrile. However, the methylene spacer may reduce steric hindrance compared to direct pyrazole-nicotinonitrile fusion .

2-Chloro-4-((4-(1-methyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydroquinolin-6-yl)amino)nicotinonitrile (Compound 8e, ) Structural Differences: Contains a quinoline core with a 2-oxo group and chlorine substituent. Pharmacological Impact: The quinoline moiety enhances π-π stacking interactions in protein binding, while the chlorine atom improves selectivity for BCL6 inhibitors. The oxo group may confer polarity, affecting solubility .

Key Research Findings and Trends

  • Cytotoxicity: Bulkier substituents (e.g., naphthyl in ) correlate with higher cytotoxicity but may compromise solubility. Simpler derivatives like this compound balance activity and pharmacokinetics .
  • Kinase Inhibition: Direct pyrazole-nicotinonitrile fusion (as in the target compound) is advantageous for kinase binding due to planar geometry, while extended linkers (e.g., methylene in ) reduce potency .
  • Synthetic Accessibility: Suzuki-Miyaura coupling () and piperidine-catalyzed condensations () are common methods for nicotinonitrile derivatives. The target compound’s synthesis likely benefits from similar protocols .

Biological Activity

2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is an organic compound that integrates a pyrazole ring and a nicotinonitrile moiety. The molecular formula indicates a composition of carbon, hydrogen, and nitrogen atoms, giving it potential pharmacological significance. This article explores its biological activities, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Molecular Formula C11H10N4\text{Molecular Formula C}_{11}\text{H}_{10}\text{N}_4

This compound features a methyl-substituted pyrazole at the 4-position, which is linked to a nitrile group. The unique combination of these functional groups is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as a pharmacological agent. Key areas of activity include:

  • Enzyme Inhibition : Interaction studies indicate that the compound has a binding affinity for various enzymes and receptors, which may modulate their activity.
  • Antimicrobial Properties : Similar compounds have shown notable antimicrobial effects, suggesting that this compound may exhibit similar properties .
  • Anticancer Activity : The pyrazole moiety is recognized for its anticancer potential, with studies indicating that related compounds can induce apoptosis in cancer cells .

The mechanism of action for this compound likely involves its interaction with specific molecular targets. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, contributing to its pharmacological effects.

Table 1: Summary of Biological Activities

Activity Type Description References
Enzyme InhibitionBinding affinity studies reveal potential inhibition.
AntimicrobialExhibits activity against various pathogens.
AnticancerInduces apoptosis in certain cancer cell lines.

Notable Research

  • Antimicrobial Studies : Research on related pyrazole compounds has demonstrated significant antifungal and antibacterial activities. For instance, pyrazole derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : A study focusing on pyrazole derivatives found that certain compounds exhibited synergistic effects when combined with established chemotherapeutics like doxorubicin. This suggests that this compound could enhance treatment efficacy in specific cancer subtypes .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and various biological targets, supporting its potential as a lead compound in drug development .

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